molecular formula C16H14N2O3 B2516435 methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate CAS No. 260781-65-5

methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate

Cat. No. B2516435
CAS RN: 260781-65-5
M. Wt: 282.299
InChI Key: ZRTLCWIPASDAAQ-GHXNOFRVSA-N
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Description

The compound of interest, methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for potential applications in medicinal chemistry and materials science. The papers provided discuss the synthesis and properties of structurally related compounds, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves cascade reactions or relay catalysis. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a FeCl2/Et3N binary catalytic system, which could potentially be adapted for the synthesis of the target compound . Additionally, the interaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with other reagents to form spiroheterocycles indicates the reactivity of the pyrrole moiety under certain conditions . These methods could provide a foundation for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate was determined by X-ray crystallography . This approach could be applied to determine the precise molecular structure of the target compound, which is crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives with various reagents has been explored in several studies. Methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates have been shown to react with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones to yield complex spirocyclic structures . Similarly, the target compound may undergo reactions with nucleophiles or electrophiles to form new bonds and structures, which could be of interest for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as acid dissociation constants and antimicrobial activity, have been reported. For instance, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibited interesting antibacterial activity, and their acid dissociation constants were determined . These properties are important for the development of pharmaceutical agents and can provide a basis for predicting the behavior of the target compound in biological systems or other applications.

Scientific Research Applications

Stereochemistry and Pharmacology

A review focused on the stereochemistry of phenylpiracetam and its methyl derivative highlights the importance of the structural configuration on the biological properties of these molecules. Research indicates a direct relationship between the stereochemistry of molecules like methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate and their pharmacological effects, justifying the purification of less active stereoisomers to enhance drug efficacy (Veinberg et al., 2015).

Indole Synthesis

Research on the Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones, including compounds similar to the methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate, provides insights into the chemical transformations leading to indole formations. This synthesis pathway involves various transformations, proving the complex chemistry behind creating such molecules and their analogs (Fusco & Sannicolo, 1978).

DNA Methylation Inhibitors

A study on DNA methyltransferase inhibitors, which include complex molecules similar in structure to the one , explores their role in inhibiting hypermethylation. These compounds have shown promise in restoring suppressor gene expression and exerting antitumor effects in laboratory models, indicating their potential in medical research and treatment strategies for conditions associated with abnormal DNA methylation patterns (Goffin & Eisenhauer, 2002).

Antimicrobial and Anti-Biofilm Agents

Carvacrol, a compound sharing structural motifs with methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate, is reviewed for its antimicrobial and anti-biofilm activities. This review underlines the mechanisms by which carvacrol and potentially similar compounds exert their effects, offering insights into their application in addressing human infectious diseases and the development of anti-infective materials (Marchese et al., 2018).

properties

IUPAC Name

methyl 1-methyl-4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-18-9-10(8-14(18)16(20)21-2)7-12-11-5-3-4-6-13(11)17-15(12)19/h3-9H,1-2H3,(H,17,19)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTLCWIPASDAAQ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1C(=O)OC)/C=C\2/C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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